molecular formula C16H10O3 B7934483 3-Benzylideneisochroman-1,4-dione

3-Benzylideneisochroman-1,4-dione

Cat. No.: B7934483
M. Wt: 250.25 g/mol
InChI Key: ARCIWVMRMBVNNX-UVTDQMKNSA-N
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Description

3-Benzylideneisochroman-1,4-dione is an organic compound that belongs to the class of isochroman-1,4-diones It is characterized by a benzylidene group attached to the isochroman-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Benzylideneisochroman-1,4-dione involves the dehydrogenation of 2-cinnamoylbenzoic acids using palladium on carbon (Pd/C) as a catalyst. This reaction proceeds without the need for oxidants or hydrogen acceptors, making it an atom- and step-efficient process . Another method involves the reaction of isochroman-1,4-dione with o-bromobenzaldehyde in the presence of ammonium acetate and acetic acid, yielding the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of Pd/C as a catalyst and the efficient reaction conditions make these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzylideneisochroman-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-Benzylideneisochroman-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have shown potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylideneisochroman-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the isochroman-1,4-dione core can undergo redox reactions, influencing cellular pathways. These interactions can modulate biological activities, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-phenyl-1,4-naphthoquinone: Similar in structure but with a hydroxyl group and a naphthoquinone core.

    2-Benzyl-3-hydroxynaphthalene-1,4-dione: Another related compound with a benzyl group and a hydroxynaphthalene core.

Uniqueness

3-Benzylideneisochroman-1,4-dione is unique due to its specific structural features, such as the benzylidene group and the isochroman-1,4-dione core. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

(3Z)-3-benzylideneisochromene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-15-12-8-4-5-9-13(12)16(18)19-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCIWVMRMBVNNX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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